molecular formula C16H15ClN2O3 B5734578 2-chloro-N-(2-isopropylphenyl)-4-nitrobenzamide CAS No. 418775-52-7

2-chloro-N-(2-isopropylphenyl)-4-nitrobenzamide

Cat. No.: B5734578
CAS No.: 418775-52-7
M. Wt: 318.75 g/mol
InChI Key: CLDIIJAOORKAIK-UHFFFAOYSA-N
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Description

2-chloro-N-(2-isopropylphenyl)-4-nitrobenzamide is an organic compound with a complex structure that includes a chloro group, an isopropylphenyl group, and a nitrobenzamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-chloro-N-(2-isopropylphenyl)-4-nitrobenzamide typically involves multiple steps, starting with the preparation of the intermediate compounds. One common method involves the nitration of a suitable benzamide precursor, followed by chlorination and subsequent introduction of the isopropylphenyl group. The reaction conditions often require controlled temperatures, specific solvents, and catalysts to ensure the desired product is obtained with high purity and yield.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. These methods are designed to optimize the efficiency and cost-effectiveness of the synthesis while maintaining stringent quality control standards. The use of automated systems and advanced analytical techniques helps in monitoring the reaction progress and ensuring the consistency of the final product.

Chemical Reactions Analysis

Types of Reactions

2-chloro-N-(2-isopropylphenyl)-4-nitrobenzamide can undergo various chemical reactions, including:

    Oxidation: The nitro group can be further oxidized under specific conditions.

    Reduction: The nitro group can be reduced to an amine group using reducing agents like hydrogen gas in the presence of a catalyst.

    Substitution: The chloro group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Strong oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Catalytic hydrogenation using palladium on carbon or other suitable catalysts.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Formation of nitro derivatives with higher oxidation states.

    Reduction: Formation of 2-chloro-N-(2-isopropylphenyl)-4-aminobenzamide.

    Substitution: Formation of various substituted benzamides depending on the nucleophile used.

Scientific Research Applications

2-chloro-N-(2-isopropylphenyl)-4-nitrobenzamide has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a precursor in drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-chloro-N-(2-isopropylphenyl)-4-nitrobenzamide involves its interaction with specific molecular targets and pathways. The nitro group can participate in redox reactions, while the chloro and isopropylphenyl groups can influence the compound’s binding affinity and selectivity towards certain enzymes or receptors. These interactions can modulate

Properties

IUPAC Name

2-chloro-4-nitro-N-(2-propan-2-ylphenyl)benzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15ClN2O3/c1-10(2)12-5-3-4-6-15(12)18-16(20)13-8-7-11(19(21)22)9-14(13)17/h3-10H,1-2H3,(H,18,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CLDIIJAOORKAIK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=CC=CC=C1NC(=O)C2=C(C=C(C=C2)[N+](=O)[O-])Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15ClN2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

318.75 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

418775-52-7
Record name 2-CHLORO-N-(2-ISOPROPYLPHENYL)-4-NITROBENZAMIDE
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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